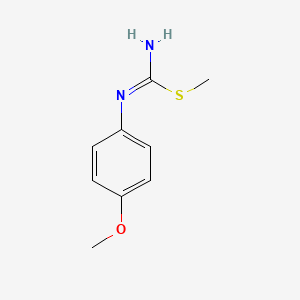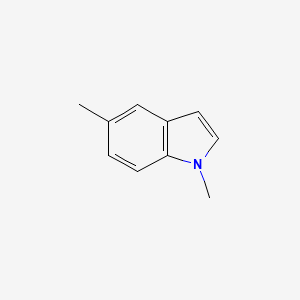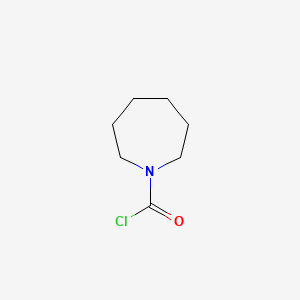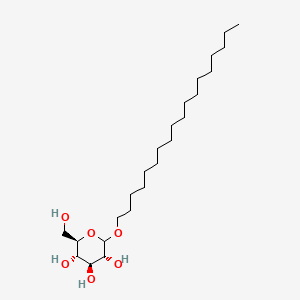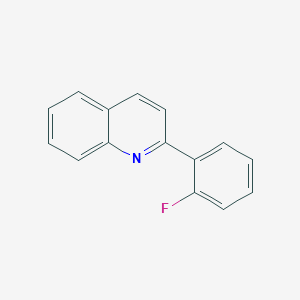
2-(2-Fluorophenyl)quinoline
Descripción general
Descripción
2-(2-Fluorophenyl)quinoline is a chemical compound with the molecular formula C15H10FN . It is a type of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of numerous research studies. A variety of synthetic methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, Bhatt et al. developed a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives .Molecular Structure Analysis
The molecular structure of 2-(2-Fluorophenyl)quinoline consists of a quinoline core with a fluorophenyl group attached at the 2-position . The average mass of the molecule is 223.245 Da .Chemical Reactions Analysis
Quinoline derivatives exhibit various chemical reactions. The reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación
Fluorescence-Based Technologies
Fluorescence-based technologies are crucial in various biomedical applications. A study by Park, Kwon, Lee, and Kim (2015) focused on the development of new fluorophores, indolizino[3,2-c]quinolines, derived from 2-(2-fluorophenyl)quinoline. These compounds demonstrated unique and desirable optical properties, making them suitable as prospective fluorescent probes in aqueous systems (Park, Kwon, Lee, & Kim, 2015).
Antioxidant and Radioprotective Potential
Quinoline derivatives, including those related to 2-(2-fluorophenyl)quinoline, are studied for potential antioxidant and radioprotective effects. Aleksanyan and Hambardzumyan (2013) highlighted that aminoquinolines are promising in this regard, suggesting potential biomedical applications (Aleksanyan & Hambardzumyan, 2013).
Medical Imaging
In the field of medical imaging, Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives, closely related to 2-(2-fluorophenyl)quinoline, as radioligands for imaging peripheral benzodiazepine receptors with PET scans (Matarrese et al., 2001).
Amylolytic Agents
Makki, Bakhotmah, and Abdel-Rahman (2012) synthesized novel fluorine-bearing quinoline-4-carboxylic acids, including compounds related to 2-(2-fluorophenyl)quinoline, displaying high to moderate activity against certain fungi as amylolytic agents (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Asymmetric Hydrogenation in Pharmaceutical Synthesis
Wang et al. (2011) studied the asymmetric hydrogenation of quinolines, including derivatives of 2-(2-fluorophenyl)quinoline, crucial for the synthesis of biologically active tetrahydroquinolines in pharmaceuticals (Wang et al., 2011).
Anti-Inflammatory and Anticancer Activities
Hafez, Al-Hussain, and El-Gazzar (2016) synthesized pyrimido[4,5-b]quinoline derivatives, related to 2-(2-fluorophenyl)quinoline, showing significant anti-inflammatory and anticancer activities (Hafez, Al-Hussain, & El-Gazzar, 2016).
GPCR Ligands and Anticancer Drugs
Thangarasu, Selvi, and Manikandan (2018) identified novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl) quinolines as GPCR ligands, showing potential as anticancer drugs with thrombolytic effects (Thangarasu, Selvi, & Manikandan, 2018).
Anti-Inflammatory and Molecular Docking Studies
Sureshkumar et al. (2017) synthesized and studied a quinoline derivative, highlighting its anti-inflammatory properties and molecular docking potential (Sureshkumar et al., 2017).
Fluorescent Sensing for Picric Acid
Jiang et al. (2019) developed a novel fluorochrome based on quinoline-benzimidazole conjugate, effective in fluorescent sensing for picric acid, demonstrating the compound's versatility in environmental applications (Jiang et al., 2019).
Antioxidant, Anti-Inflammatory, Antimicrobial Activities
Douadi et al. (2020) synthesized azoimine quinoline derivatives, demonstrating notable antioxidant, anti-inflammatory, and antimicrobial activities, indicating their potential in medical applications (Douadi et al., 2020).
Anticancer Agents
Bhatt, Agrawal, and Patel (2015) researched amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, emphasizing their role as potent anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Fluorescent Sensors for Mercury
Bhalla et al. (2009) developed new terphenyl-based receptors with quinoline as a fluorophore, effectively used as "turn on" fluorescent sensors for mercury, a significant advancement in environmental monitoring (Bhalla, Tejpal, Kumar, & Sethi, 2009).
HMG-CoA Reductase Inhibitors
Suzuki et al. (2001) synthesized quinoline-based 3,5-dihydroxyheptenoic acid derivatives, evaluating their ability to inhibit HMG-CoA reductase, significant in cholesterol management and cardiovascular disease treatment (Suzuki et al., 2001).
Dual-Modal pH Probe and Bioimaging
Zhu et al. (2018) developed a compound for fluorometric and colorimetric dual-modal pH detection, applicable in bioimaging and environmental monitoring (Zhu, Li, Mu, Zeng, Redshaw, & Wei, 2018).
Cancer Drug Discovery
Solomon and Lee (2011) reviewed the role of quinoline in cancer drug discovery, emphasizing its efficacy in various anticancer activities and mechanisms (Solomon & Lee, 2011).
Fluorescent Zinc Chemosensors
Li, Yin, and Huo (2016) highlighted the development of fluorescent sensors for zinc detection, incorporating quinoline-based fluorophores, crucial in biological and environmental applications (Li, Yin, & Huo, 2016).
Safety And Hazards
Direcciones Futuras
Quinoline derivatives, including 2-(2-Fluorophenyl)quinoline, have shown promise in various fields, particularly in medicinal chemistry. There is a growing interest in synthesizing various scaffolds of quinoline for screening different pharmacological activities . Future research may focus on developing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
2-(2-fluorophenyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN/c16-13-7-3-2-6-12(13)15-10-9-11-5-1-4-8-14(11)17-15/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMOPHCBXQTALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469596 | |
| Record name | 2-(2-fluorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)quinoline | |
CAS RN |
2836-41-1 | |
| Record name | 2-(2-Fluorophenyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-fluorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


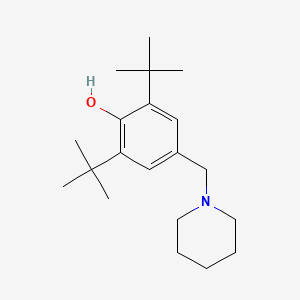
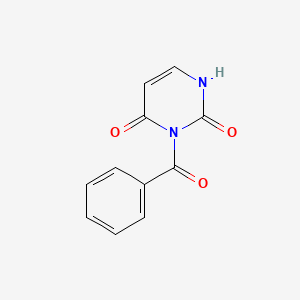
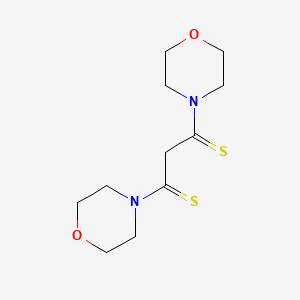
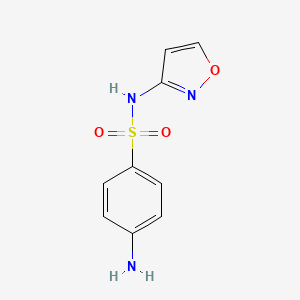
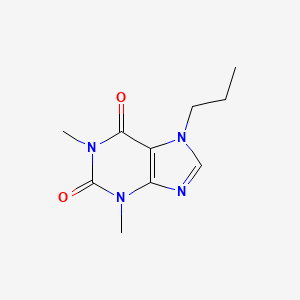
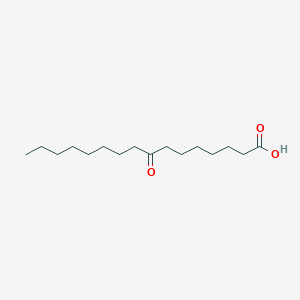
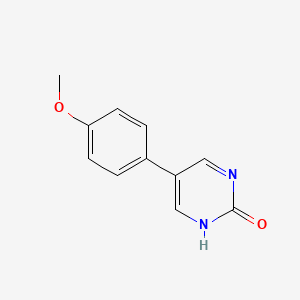
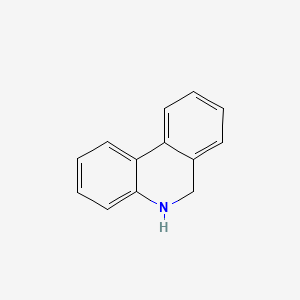
![7-Oxabicyclo[4.2.0]octane](/img/structure/B3050676.png)
